2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(3-ethoxypropyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O2S/c1-3-31-15-7-14-29-24(30)23-22(21(16-28(23)2)19-8-5-4-6-9-19)27-25(29)32-17-18-10-12-20(26)13-11-18/h4-6,8-13,16H,3,7,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLWYRZOLJVCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and high-throughput screening can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule .
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Pyrrolo[3,2-d]pyrimidines
Key Observations :
- The target compound’s N5-methyl group may reduce toxicity compared to unsubstituted or benzyl analogs, as N5 modifications are linked to improved safety profiles .
- The thieno[3,2-d]pyrimidine analog exhibits higher cytotoxicity (CC50 = 0.32 μM vs. 6.0 μM for pyrrolo analogs), highlighting the pyrrolo scaffold’s advantage in reducing toxicity .
Table 2: Antiproliferative and Enzymatic Activity Data
Key Observations :
- N5-substituted pyrrolo[3,2-d]pyrimidines show EC50 values in the low micromolar range, with up to 7-fold improvements over unsubstituted analogs .
- The target compound’s 3-ethoxypropyl chain may enhance selectivity for folate receptors (FRs) over reduced folate carriers (RFCs), similar to compounds 1–4 in .
- TAK-285 analogs demonstrate that C7 aromatic groups (e.g., phenyl) correlate with HER2 inhibition, suggesting the target compound may share this activity .
Toxicity and Pharmacokinetics
Table 3: Toxicity and Metabolic Stability
Key Observations :
- N5-methyl substitution is hypothesized to lower toxicity compared to unsubstituted halogenated analogs, which often exhibit hematological toxicity .
- Sulfonamide or toluenesulfonyl groups at N5 improve metabolic stability and maximum tolerated dose (MTD), suggesting the target compound’s [(4-chlorophenyl)methyl]sulfanyl group may confer similar benefits .
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibits significant biological activity, particularly in the realms of antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activities.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by a pyrrolo[3,2-d]pyrimidine core. The presence of the sulfanyl group and 4-chlorophenyl moiety enhances its pharmacological potential. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties against various bacterial strains. In a study evaluating similar pyrrolo derivatives, compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections. In studies, several derivatives showed strong inhibitory activity against urease with IC50 values indicating high potency .
3. Anti-inflammatory Activity
In vitro studies have indicated that the compound possesses anti-inflammatory properties, which are essential for treating conditions characterized by chronic inflammation. The mechanism of action likely involves the modulation of inflammatory pathways and cytokine production .
4. Anticancer Potential
The compound's structural features suggest potential anticancer activity, as similar pyrimidine derivatives have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A series of synthesized derivatives were tested against multiple bacterial strains, revealing that modifications in the side chains significantly influenced antimicrobial potency.
- Enzyme Inhibition Assays : Compounds were subjected to kinetic studies demonstrating their capacity to inhibit AChE effectively, with some derivatives achieving IC50 values below 10 µM.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology:
- Step 1: Start with a multi-step synthesis involving pyrrolo[3,2-d]pyrimidin-4-one core functionalization. For example, introduce the 3-(3-ethoxypropyl) substituent via alkylation under anhydrous conditions (e.g., KCO/DMF, 60°C) .
- Step 2: Incorporate the 2-[(4-chlorophenyl)methyl]sulfanyl group using a thiol-ether coupling reaction (e.g., NaH/THF, 0°C to room temperature) .
- Optimization: Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, solvent polarity, stoichiometry) affecting yield and purity .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodology:
- X-ray crystallography: Resolve single-crystal structures to confirm bond angles, torsion angles, and stereochemistry (mean C–C bond deviation < 0.005 Å; R-factor < 0.06) .
- NMR spectroscopy: Assign peaks using H, C, and 2D techniques (e.g., HSQC, HMBC) to verify substituent positions and detect impurities. For example, the 7-phenyl group should show distinct aromatic proton splitting patterns .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology:
- In vitro screening: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Measure IC values at concentrations ≤ 10 µM .
- Cell-based studies: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity ratios between malignant and normal cells .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
- Methodology:
- Quantum chemical calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity during sulfanyl group incorporation .
- AI-driven optimization: Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics and optimize parameters (e.g., solvent selection, catalyst loading) .
Q. How should contradictory data in crystallographic vs. spectroscopic analyses be resolved?
- Case Study: If X-ray data conflicts with NMR NOE effects (e.g., unexpected substituent orientation):
- Step 1: Re-examine crystal packing forces (e.g., π-π stacking) that may distort solid-state vs. solution-phase structures .
- Step 2: Perform dynamic NMR at variable temperatures to assess conformational flexibility in solution .
Q. What strategies mitigate batch-to-batch variability during scale-up?
- Methodology:
- Process Analytical Technology (PAT): Implement in-line FTIR or HPLC monitoring to track intermediate purity during alkylation and sulfanyl coupling steps .
- Design of Experiments (DoE): Use Taguchi methods to identify robust conditions (e.g., mixing speed, cooling rate) that minimize variability in particle size distribution .
Q. How can environmental and safety risks be minimized during synthesis?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
